molecular formula C13H9NO2 B1615767 1-Nitrofluorene CAS No. 22250-99-3

1-Nitrofluorene

Cat. No.: B1615767
CAS No.: 22250-99-3
M. Wt: 211.22 g/mol
InChI Key: BEFAQJJPFPNXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitrofluorene is a chemical compound with the molecular formula C13H9NO2 . It is a type of nitro-aromatic compound . Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties, posing a potential human health risk .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorene core with a nitro group attached . The molecular weight is approximately 211.216 Da .

Safety and Hazards

Nitro-aromatic compounds, including nitrofluorene derivatives, are known to pose potential health risks due to their mutagenic and carcinogenic properties . Therefore, handling such compounds requires suitable protective equipment, prevention of dust dispersion, and thorough washing of hands and face after handling .

Future Directions

Recent advances in nitrofluorene derivatives have shown promise in creating dyes absorbing from the visible to the near and far infrared region . This suggests potential future applications in areas such as organic photovoltaics .

Properties

IUPAC Name

1-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFAQJJPFPNXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176791
Record name 9H-Fluorene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22250-99-3
Record name 9H-Fluorene, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022250993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitrofluorene
Reactant of Route 2
Reactant of Route 2
1-Nitrofluorene
Reactant of Route 3
1-Nitrofluorene
Reactant of Route 4
1-Nitrofluorene
Reactant of Route 5
1-Nitrofluorene
Reactant of Route 6
1-Nitrofluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.